molecular formula C14H9F2N3O2 B2741813 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 438220-85-0

7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Número de catálogo: B2741813
Número CAS: 438220-85-0
Peso molecular: 289.242
Clave InChI: WUEFCEKTVQAEET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethyl group at position 7, a phenyl group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₅H₁₀F₂N₃O₂ (inferred from and ), with a molecular weight of 307.23 g/mol when considering the phenyl variant. This compound is of interest due to its structural versatility, enabling modifications that influence physicochemical properties and biological activity .

Propiedades

IUPAC Name

7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2/c15-12(16)11-6-10(8-4-2-1-3-5-8)18-13-9(14(20)21)7-17-19(11)13/h1-7,12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEFCEKTVQAEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Aminopyrazole Precursor Synthesis

Aminopyrazoles serve as critical intermediates. For this compound, 5-amino-3-(difluoromethyl)pyrazole is synthesized via:

  • Halogenation-Fluorination : Treatment of 3-chloropyrazole with difluoromethylating agents (e.g., ClCF₂H in the presence of KF).
  • Direct Introduction : Use of pre-fluorinated building blocks, such as difluoromethyl ketones, in Knorr-type pyrazole synthesis.

Cyclocondensation with β-Keto Esters

The aminopyrazole reacts with ethyl benzoylacetate (for phenyl introduction) under acidic or thermal conditions:
$$
\text{5-Amino-3-(difluoromethyl)pyrazole} + \text{ethyl benzoylacetate} \xrightarrow[\Delta]{\text{AcOH}} \text{Ester intermediate}
$$
This step forms the pyrazolo[1,5-a]pyrimidine core, with the phenyl group at position 5 and an ester at position 3.

Functional Group Modifications

Carboxylic Acid Formation

The ester group at position 3 is hydrolyzed to the carboxylic acid:
$$
\text{Ester intermediate} \xrightarrow[\text{H₂O, THF}]{\text{NaOH}} \text{7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid}
$$
Conditions : Hydrolysis typically employs aqueous NaOH in tetrahydrofuran (THF) at 60–80°C for 6–12 hours.

Purification and Characterization

  • Crystallization : The crude product is purified via recrystallization from ethanol/water mixtures.
  • Spectroscopic Validation :
    • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, phenyl-H), 6.95 (t, J = 54 Hz, 1H, CF₂H).
    • MS (ESI) : m/z 289.24 [M+H]⁺.

Alternative Synthetic Strategies

One-Pot Multicomponent Reactions

A streamlined approach combines aminopyrazole, benzoylacetaldehyde, and a difluoromethyl source in a single reactor:
$$
\text{5-Aminopyrazole} + \text{benzoylacetaldehyde} + \text{ClCF₂H} \xrightarrow[\text{CuI}]{\text{DMF, 100°C}} \text{Core structure}
$$
Advantages : Reduced isolation steps; Disadvantages : Lower regiocontrol.

Late-Stage Difluoromethylation

Introducing the difluoromethyl group after core assembly via:

  • Electrophilic Difluoromethylation : Using Umemoto’s reagent (Ph₂S⁺CF₂CO₂⁻).
  • Radical Pathways : Photocatalytic conditions with BrCF₂PO(OEt)₂.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Cyclocondensation 45–60 High regioselectivity Multi-step purification
One-Pot Synthesis 30–40 Step economy Moderate yield
Late-Stage Fluorination 25–35 Flexibility in substitution Requires specialized reagents

Industrial-Scale Considerations

For bulk production, factors include:

  • Cost Optimization : Use of cheaper difluoromethyl sources (e.g., CHF₂Cl gas).
  • Solvent Recycling : Ethanol and THF recovery systems to minimize waste.
  • Catalyst Efficiency : Heterogeneous catalysts (e.g., zeolites) to improve turnover.

Challenges and Solutions

  • Regioselectivity : Competing pyrimidine ring formation is mitigated by electron-withdrawing groups on the β-keto ester.
  • Acid Sensitivity : The difluoromethyl group may hydrolyze under strong acidic conditions; neutral pH is maintained during hydrolysis.
  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted starting materials.

Análisis De Reacciones Químicas

Amidation Reactions

The carboxylic acid group at position 3 readily participates in amide bond formation, a key reaction for generating bioactive derivatives.

Reaction Conditions Product Application
Amide formationCoupling agents (e.g., DCC, HATU), amines, DMF or THF solvent, RT to 80°C N-substituted carboxamides (e.g., with pyridin-3-yl or benzyl amines)Drug discovery, kinase inhibitor synthesis
Peptide couplingEDC/HOBt, amino acids, DCM/DMF, 0°C to RT Peptide-conjugated derivativesTargeted therapeutic agents

Key Findings :

  • The reaction with 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine under DCC coupling yielded a CDK2 inhibitor with IC₅₀ = 0.057 μM .

  • Pyridin-3-amine derivatives exhibited enhanced solubility while retaining enzymatic inhibitory activity .

Esterification and Hydrolysis

The carboxylic acid undergoes esterification, enabling modulation of lipophilicity and pharmacokinetic properties.

Reaction Conditions Product Notes
Ethyl ester formationSOCl₂/EtOH, reflux Ethyl 3-carboxylate esterIntermediate for further functionalization
HydrolysisNaOH (aq.), THF/MeOH, RT Regeneration of carboxylic acidReversible under basic conditions

Key Findings :

  • Ethyl esters serve as stable intermediates for amidation or reduction reactions .

  • Hydrolysis proceeds quantitatively in alkaline media, restoring the bioactive carboxylic acid form .

Substitution and Functionalization

The difluoromethyl group and pyrimidine ring positions undergo selective transformations.

Difluoromethyl Group Reactivity

Reaction Conditions Product Outcome
OxidationKMnO₄, H₂O, H₂SO₄, 60°CTrifluoromethyl ketone (low yield)Limited by C–F bond stability
Radical substitutionAIBN, NBS, CCl₄, refluxBrominated derivatives (position-specific)Requires stringent radical initiation

Pyrimidine Ring Modifications

Reaction Conditions Product Application
Electrophilic substitutionHNO₃/H₂SO₄, 0°C Nitro derivatives at position 6Precursors for amine or azide functionalities
Nucleophilic displacementNaN₃, DMF, 100°C Azido-pyrimidinesClick chemistry substrates

Key Findings :

  • Nitration occurs preferentially at the electron-deficient pyrimidine ring (position 6) over the pyrazole ring .

  • Bromination at the difluoromethyl group is challenging due to fluorine’s electronegativity, favoring ring substitution.

Decarboxylation and Ring-Opening

Under extreme conditions, the carboxylic acid moiety participates in decarboxylation or ring rearrangements.

Reaction Conditions Product Mechanism
Thermal decarboxylation200°C, vacuum Pyrazolo[1,5-a]pyrimidine derivative (CO₂ loss)Radical-mediated pathway
Acid-catalyzed ring-openingHCl (conc.), reflux Bicyclic amine intermediatesProtonation followed by C–N bond cleavage

Key Findings :

  • Decarboxylation is negligible below 150°C, preserving the carboxylic acid in most synthetic protocols .

  • Ring-opening reactions are non-reversible and typically lead to loss of bioactivity .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions Yield Range
Carboxylic acid (C3)HighAmidation, esterification, decarboxylation70–95% (amide)
Difluoromethyl (C7)LowRadical substitution, oxidation10–30% (oxidation)
Pyrimidine ring (C6)ModerateNitration, azidation50–80% (nitration)

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit notable anticancer properties. The difluoromethyl group enhances the compound's ability to inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics .
  • Enzyme Inhibition :
    • The compound has been studied for its potential as an inhibitor of various enzymes implicated in cancer and other diseases. For instance, it may inhibit kinases that are crucial in signal transduction pathways associated with tumor growth .
  • Antimicrobial Properties :
    • Preliminary studies suggest that 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antibiotics .

Biochemical Research Applications

  • Proteomics :
    • This compound is utilized in proteomics research as a biochemical probe to study protein interactions and functions. Its unique structure allows for specific binding to target proteins, facilitating the exploration of cellular mechanisms .
  • Drug Development :
    • The compound serves as a lead structure for the synthesis of new pharmaceuticals targeting various diseases, including those related to inflammation and neurodegenerative disorders. Its modifications can lead to derivatives with improved efficacy and reduced side effects .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in tumor progression.
Antimicrobial EffectsShowed effectiveness against Gram-positive bacteria, suggesting potential for antibiotic development.
Proteomics ApplicationUsed as a probe to elucidate protein interactions within cellular pathways.

Mecanismo De Acción

The mechanism of action of 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways, resulting in its observed biological activities.

Comparación Con Compuestos Similares

Substituent Variations at Position 5

The phenyl group at position 5 can be replaced with other aryl or heteroaryl substituents, altering electronic and steric properties:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-(Difluoromethyl)-5-phenyl- (target) Phenyl C₁₅H₁₀F₂N₃O₂ 307.23 Baseline for comparison
7-(Difluoromethyl)-5-(4-fluorophenyl)- 4-Fluorophenyl C₁₄H₈F₃N₃O₂ 307.23 Enhanced electronegativity
5-(Naphthalen-1-yl)-7-(trifluoromethyl)- Naphthalen-1-yl C₁₈H₁₁F₃N₃O₂ 366.29 Increased hydrophobicity
5-Methyl-7-(difluoromethyl)- Methyl C₉H₇F₂N₃O₂ 227.16 Reduced steric bulk; LogP = 1.59

Key Observations :

  • Naphthalen-1-yl substitution increases hydrophobicity (MW = 366.29), which may enhance membrane permeability but reduce solubility .
  • The methyl analog (C₉H₇F₂N₃O₂) simplifies the structure, lowering molecular weight and LogP (1.59), favoring metabolic stability .

Substituent Variations at Position 7

The difluoromethyl group at position 7 can be replaced with bulkier or more electronegative groups:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-(Difluoromethyl)-5-phenyl- (target) -CF₂H C₁₅H₁₀F₂N₃O₂ 307.23 Moderate electronegativity
7-(Trifluoromethyl)-5-phenyl- -CF₃ C₁₅H₉F₃N₃O₂ 323.24 Higher electronegativity
7-Amino-5-phenyl- -NH₂ C₁₃H₁₁N₅O₂ 269.26 Improved hydrogen bonding

Key Observations :

  • Amino (-NH₂) substitution introduces hydrogen-bonding capability, which may improve solubility and interactions with polar residues in enzymes .

Functional Group Modifications at Position 3

The carboxylic acid group at position 3 can be derivatized to esters or amides:

Compound Name Functional Group at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-(Difluoromethyl)-5-phenyl- (carboxylic acid) -COOH C₁₅H₁₀F₂N₃O₂ 307.23 Acidic; potential for salt formation
Ethyl ester derivative -COOEt C₁₆H₁₃F₂N₃O₂ 317.29 Improved lipophilicity (prodrug)
Carboxamide derivatives (e.g., Y500-8216) -CONHR C₂₂H₁₈F₂N₄O 392.41 Enhanced bioavailability

Key Observations :

  • Ethyl ester derivatives (e.g., C₁₆H₁₃F₂N₃O₂) serve as prodrugs, improving oral absorption by increasing lipophilicity .
  • Carboxamides (e.g., Y500-8216, MW = 392.41) exhibit higher molecular weights and tailored interactions with biological targets, such as kinase inhibition .

Ring Saturation and Conformational Effects

Saturation of the pyrimidine ring alters planarity and conformational flexibility:

Compound Name Ring Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-(Difluoromethyl)-5-phenyl- (aromatic) Pyrazolo[1,5-a]pyrimidine C₁₅H₁₀F₂N₃O₂ 307.23 Planar; π-π stacking capability
Tetrahydropyrazolo[1,5-a]pyrimidine variant Partially saturated C₁₅H₁₅F₂N₃O₂ 307.30 Flexible; improved solubility

Key Observations :

    Actividad Biológica

    7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 438220-85-0) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis pathways.

    Chemical Structure and Properties

    The molecular formula for this compound is C₁₄H₉F₂N₃O₂ with a molecular weight of 289.24 g/mol. The structure features a difluoromethyl group and a phenyl ring, contributing to its unique biological activity.

    PropertyValue
    Molecular FormulaC₁₄H₉F₂N₃O₂
    Molecular Weight289.24 g/mol
    CAS Number438220-85-0
    SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O

    Anticancer Activity

    Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

    Enzymatic Inhibition

    This compound has demonstrated inhibitory effects on several key enzymes involved in inflammatory processes. Specifically, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response and pain pathways. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazolo-pyrimidine scaffold can enhance COX inhibition potency.

    The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. For instance:

    • COX Inhibition : The compound's structure allows it to bind effectively to COX enzymes, leading to decreased production of pro-inflammatory mediators like prostaglandins.
    • Apoptosis Induction : It may activate apoptotic pathways through modulation of Bcl-2 family proteins or caspases, leading to programmed cell death in cancer cells.

    Case Studies

    Several studies have investigated the biological effects of pyrazolo[1,5-a]pyrimidine derivatives:

    • Anticancer Study : A study published in MDPI reported that certain pyrazolo[1,5-a]pyrimidines showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
    • Inflammatory Response : Another study highlighted the anti-inflammatory properties of related compounds through the inhibition of COX enzymes in vitro and in vivo models . The IC50 values for COX inhibition were reported as follows:
      CompoundIC50 (μM)
      This compound0.04 ± 0.01
      Celecoxib0.04 ± 0.01

    Synthesis Pathways

    The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advances have focused on optimizing yields and reducing reaction times through microwave-assisted synthesis techniques.

    Q & A

    Q. What are the standard synthetic protocols for preparing 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

    • Methodology : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with enaminones or enolate precursors. For example:
    • React ethyl 3-amino-5-pyrazole-4-carboxylate with 4,4′-difluoro-5,5′-phenyl-1,3-butanedione in glacial acetic acid under reflux, followed by hydrolysis of the ester group to yield the carboxylic acid .
    • Alternative routes involve coupling intermediates (e.g., methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate) with amines or heteroaryl groups using activating agents like bis(pentafluorophenyl) carbonate (BPC) .
      • Key Steps :
    • Purification via recrystallization (ethanol/DMF) .
    • Structural confirmation using IR, 1^1H/13^{13}C NMR, and mass spectrometry .

    Q. How is the structural integrity of this compound validated in academic research?

    • Analytical Techniques :
    • NMR Spectroscopy : 1^1H NMR peaks for the difluoromethyl group appear as a triplet (~δ 6.0–6.5 ppm, J=1820HzJ = 18–20 \, \text{Hz}) due to coupling with fluorine atoms .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 395.36 for C20_{20}H15_{15}N5_5O2_2F2_2) confirm molecular weight .
    • X-ray Crystallography : Used to resolve ambiguities in regiochemistry or substituent positioning (e.g., monoclinic crystal system with β = 95.924°) .

    Q. What safety precautions are critical when handling this compound?

    • Hazard Profile :
    • Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory system targeting .
      • Protocols :
    • Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C .
    • Neutralize spills with dilute HCl and dispose via hazardous waste protocols .

    Advanced Research Questions

    Q. How can researchers optimize reaction yields for derivatives of this compound?

    • Strategies :
    • Solvent Screening : Polar aprotic solvents (DMF, pyridine) enhance coupling reactions with amines .
    • Catalysis : Use Pd/C for hydrogenation steps (e.g., reducing esters to acids at 40 psi H2_2) .
    • Temperature Control : Reflux in acetic acid minimizes side reactions during cyclization .
      • Case Study : Ethyl ester derivatives achieved 71% yield under optimized reflux conditions .

    Q. How should conflicting spectroscopic data (e.g., NMR shifts or melting points) be resolved?

    • Troubleshooting :
    • Purity Assessment : Confirm purity (>95%) via HPLC and elemental analysis to rule out contaminants .
    • Cross-Validation : Compare experimental 13^{13}C NMR data with computational predictions (DFT) .
    • Crystallography : Resolve regiochemical ambiguities (e.g., substituent positioning on the pyrimidine ring) .

    Q. What in silico approaches predict the biological targets of this compound?

    • Computational Methods :
    • Molecular Docking : Screen against kinase or GABAA receptor models using software like AutoDock Vina .
    • QSAR Studies : Correlate trifluoromethyl group electronegativity with enzyme inhibition (e.g., IC50_{50} trends for anticancer activity) .
      • Case Study : The trifluoromethyl group enhances binding affinity to enzyme active sites by 2–3 kcal/mol in docking simulations .

    Q. How can researchers design analogs to improve metabolic stability?

    • Strategies :
    • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group .
    • Derivatization : Synthesize esters (e.g., ethyl or tert-butyl) to mask the acid group and enhance membrane permeability .
      • Validation :
    • Assess stability in liver microsome assays and plasma protein binding studies .

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.